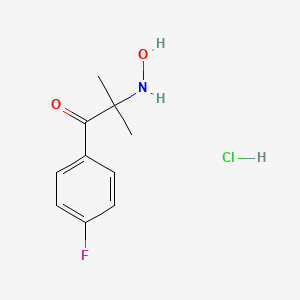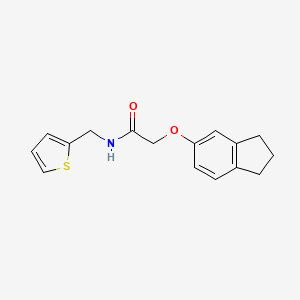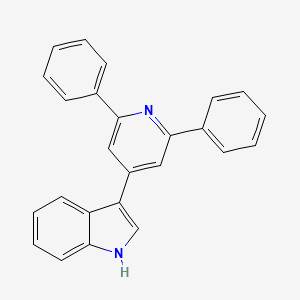
1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods. In
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes and receptors, which play a crucial role in various biological processes. This inhibition leads to the modulation of various cellular pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anticancer, and antiviral properties. Furthermore, this compound has been shown to have an inhibitory effect on certain enzymes and receptors, which play a crucial role in various biological processes.
実験室実験の利点と制限
One of the advantages of using 1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate. This compound has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide. One of the primary areas of research is the development of this compound as a drug candidate. Further studies are needed to determine its efficacy in clinical trials and to determine its safety profile. Additionally, research is needed to determine the mechanism of action of this compound and to identify its potential targets. Furthermore, studies are needed to determine the potential applications of this compound in other fields of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using various methods and has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials and to identify its potential targets. Additionally, studies are needed to determine the safety profile of this compound and to identify its potential applications in other fields of scientific research.
合成法
The synthesis of 1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide has been achieved using various methods. One of the common methods involves the reaction of 2-fluorobenzyl chloride with N-methyl-N-(2-phenoxyethyl)amine followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide. The final product is obtained through the reaction of the resulting azide intermediate with ethyl chloroformate. Other methods of synthesis involve the use of different starting materials and reagents.
科学的研究の応用
The compound 1-(2-fluorobenzyl)-N-methyl-N-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methyl-N-(2-phenoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-23(11-12-26-16-8-3-2-4-9-16)19(25)18-14-24(22-21-18)13-15-7-5-6-10-17(15)20/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMJHGAMSOIMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)
![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)